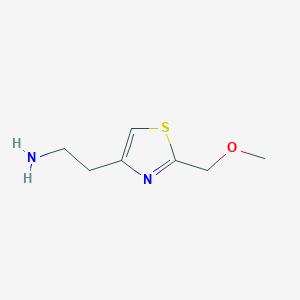![molecular formula C9H13N7 B13635051 N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)
N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a diazine ring and a propyl group attached at the N7 position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable pyrimidine derivative with a diazine precursor in the presence of a propylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or diazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-trione, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N7-methylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine
- N7-benzylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine
Uniqueness
N7-propylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine is unique due to the presence of the propyl group at the N7 position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its methyl or benzyl analogs.
Propiedades
Fórmula molecular |
C9H13N7 |
|---|---|
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
2-N-propylpyrimido[4,5-d]pyrimidine-2,5,7-triamine |
InChI |
InChI=1S/C9H13N7/c1-2-3-12-9-13-4-5-6(10)14-8(11)15-7(5)16-9/h4H,2-3H2,1H3,(H5,10,11,12,13,14,15,16) |
Clave InChI |
PEJSHSTXVIFQKH-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC=C2C(=NC(=NC2=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)






![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)






